7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline is a chemical compound that belongs to the class of tetrahydroquinoxalines. It has garnered attention in scientific research due to its potential pharmacological properties. The compound is characterized by the presence of bromine and fluorine substituents, which may influence its biological activity and interaction with various molecular targets.
This compound is typically synthesized in laboratory settings as part of research into new pharmaceuticals or as a chemical probe for biological studies. Its structure suggests potential utility in medicinal chemistry, particularly in developing agents for neurological disorders or other therapeutic areas.
7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline can be classified as:
The synthesis of 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions (temperature, solvent choice) to optimize yields and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
The molecular structure of 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline features:
The molecular formula can be represented as , with a molecular weight of approximately 273.13 g/mol. The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets.
The compound may undergo various chemical reactions typical for halogenated heterocycles:
Reactions are typically carried out in organic solvents under inert atmospheres to prevent oxidation or unwanted side reactions. Reaction progress is monitored using thin-layer chromatography or high-performance liquid chromatography.
Research into similar compounds indicates potential effects on serotonin or dopamine receptors, suggesting avenues for exploration in treating mental health disorders or neurodegenerative diseases.
Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis may provide insights into thermal stability and degradation patterns.
7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline has potential applications in:
This compound belongs to the 1,2,3,4-tetrahydroquinoxaline class—a partially saturated derivative of quinoxaline (a benzopyrazine). Its core consists of a six-membered benzene ring fused to a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Key structural attributes include:
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄BrFN₂O |
Molecular Weight | 313 Da |
Heavy Atom Count | 18 |
Rotatable Bonds | 1 |
Hydrogen Bond Acceptors | 2 (N₂O) |
Hydrogen Bond Donors | 1 (N-H) |
Topological Polar Surface Area | 32 Ų |
Calculated logP | 3.29 |
Rings | 3 (cyclopentyl + bicyclic quinoxaline) |
This configuration balances lipophilicity (logP 3.29) and moderate polarity, aligning with drug-like properties [1].
Tetrahydroquinoxaline derivatives exhibit broad pharmacological profiles, with halogenation critically modulating bioactivity:
Table 2: Comparative Bioactivity of Tetrahydroquinoxaline Analogs
Compound | Substituents | Reported Activity |
---|---|---|
7-Bromo-1-cyclopentyl-6-fluoro | Cyclopentyl, Br, F | BET inhibition (predicted) |
6-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline | H, Br, F | Antimicrobial lead |
6-Fluoro-1,2,3,4-tetrahydroquinoline | H, F | CNS-penetrant scaffold |
The cyclopentyl and halogen groups synergistically optimize pharmacodynamic and pharmacokinetic properties:
Hydrophobic Enclosure: It occupies hydrophobic enzyme subpockets, as validated in patent US11584756B2, where cycloalkyl groups enhance inhibitor-protein residence time [6].
Bromo-Fluoro Pair:
Table 3: Electronic and Steric Contributions of Substituents
Substituent | Role | Impact on Molecule |
---|---|---|
Cyclopentyl | Steric bulk | ↑ 3D complexity, Fsp³ = 0.46 |
Hydrophobicity | ↑ logP, membrane permeation | |
Bromine (C7) | Halogen bonding | Targets Lewis-basic residues |
Metabolic blocking | Stabilizes benzylic positions | |
Fluorine (C6) | Electron withdrawal | ↓ HOMO energy, ↑ oxidative stability |
Metabolic resistance | Blocks cytochrome P450 oxidation |
This strategic integration exemplifies modern medicinal chemistry’s "molecular editing" approach, where halogenation and aliphatic saturation fine-tune scaffolds for target engagement and druggability [1] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7